

Application Notes: In Vivo Use of U0126 in Mice

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Compound of Interest		
Compound Name:	U0124	
Cat. No.:	B15612167	Get Quote

Introduction

U0126 is a potent, selective, and non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2][3] It functions by preventing the activation of MEK1/2, thereby blocking the subsequent phosphorylation and activation of the downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4] The Ras/Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][5] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1][6]

In vivo studies in mice have demonstrated the therapeutic potential of U0126 across various disease models. It has been shown to inhibit tumor growth in xenograft models of rhabdomyosarcoma, gallbladder cancer, and lung carcinoma.[5][7][8] Beyond its anti-cancer effects, U0126 exhibits anti-inflammatory properties in asthma models, affords neuroprotection in cerebral ischemia models, and can enhance the efficacy of radiotherapy.[9][10][11] Its primary mechanism in cancer models involves arresting the cell cycle and reducing proliferation and angiogenesis.[5][12]

Mechanism of Action

U0126 specifically targets MEK1 and MEK2, with IC₅₀ values of 72 nM and 58 nM, respectively. [2][13][14] It shows little to no inhibitory activity against other kinases such as PKC, Raf, JNK, or Cdk2/4, highlighting its specificity for the MEK/ERK pathway.[3][13] By inhibiting MEK1/2, U0126 prevents the phosphorylation of ERK1/2. This downregulation of ERK signaling disrupts downstream cellular processes that are often hyperactive in disease states. For instance, in



cancer, this leads to the destabilization of oncoproteins like c-Myc, reduced expression of proliferation markers such as Ki-67, and decreased angiogenesis, collectively resulting in a cytostatic effect that slows tumor growth.[5][12] Some studies also suggest U0126 has antioxidant properties, which may contribute to its protective effects in models of oxidative stress, independent of MEK inhibition.[15][16]

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative outcomes from various studies utilizing U0126 in mice.

Table 1: In Vivo Efficacy of U0126 in Different Mouse Models



Mouse Model	U0126 Dosage & Administration	Treatment Schedule	Key Quantitative Outcome
Rhabdomyosarcoma Xenograft (RD cells)	25 or 50 μmol/kg, i.p.	Weekly for 5 weeks	48% reduction in tumor growth at 25 μmol/kg.[5]
Rhabdosphere- derived Xenografts	25 μmol/kg, i.p.	Every 4 days for 4 weeks	54% less likelihood of tumor development (HR=0.46).[17]
Gallbladder Cancer Xenograft (NOZ cells)	25 μmol/kg, i.p.	Twice a week	Significantly prolonged survival duration (p=0.0110).
Gallbladder Cancer (Orthotopic)	Not specified, i.p.	Not specified	Inhibited direct liver invasion (1/5 mice vs. 5/5 in control).[18]
Wilms Tumor (Wt1- lgf2 mice)	50 μmol/kg, i.p.	Every 4 days for 6 weeks	Transient decrease in tumor ¹⁸ F-FDG uptake; no significant inhibition of tumor growth.[19][20]
Lewis Lung Carcinoma	Not specified	Not specified	Increased tumor-free and survival rates.[8]
Tumor-bearing mice	10.5 mg/kg, i.p.	Daily	60-70% reduction in tumor volume after 9 days.[2][14]
Focal Cerebral Ischemia	200 μg/kg, i.v.	10 min before reperfusion	40% decrease in infarct volume at 24h.
Transient Middle Cerebral Artery Occlusion	30 mg/kg, i.p.	At 0 and 24 hours of reperfusion	Markedly reduced vasoconstriction.[21]

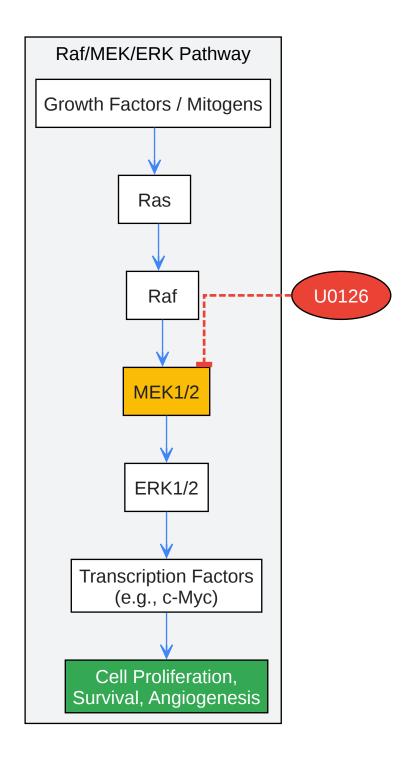


Table 2: Pharmacodynamic Effects of U0126 in Mouse Tumor Tissues

Mouse Model	U0126 Dosage	Time Point of Analysis	Biomarker	Observed Effect
Rhabdomyosarc oma Xenograft (RD cells)	25 or 50 μmol/kg	24h post- injection (after 4- 5 weeks of treatment)	Phospho-ERK	~60% reduction.
Rhabdomyosarc oma Xenograft (RD cells)	25 or 50 μmol/kg	24h post- injection (after 4- 5 weeks of treatment)	Phospho-c-Myc	~70% reduction.
Rhabdomyosarc oma Xenograft (RD cells)	25 or 50 μmol/kg	24h post- injection (after 4- 5 weeks of treatment)	Total c-Myc	~80% reduction. [5]
Focal Cerebral Ischemia	200 μg/kg	24h after reperfusion	Phospho-ERK2	27% reduction in the ischemic hemisphere.[10]

Visualizations

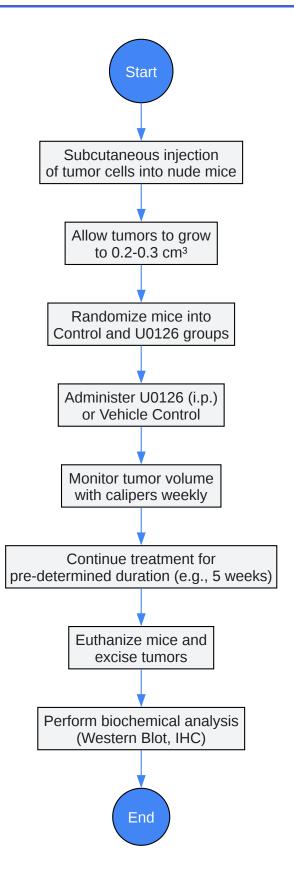




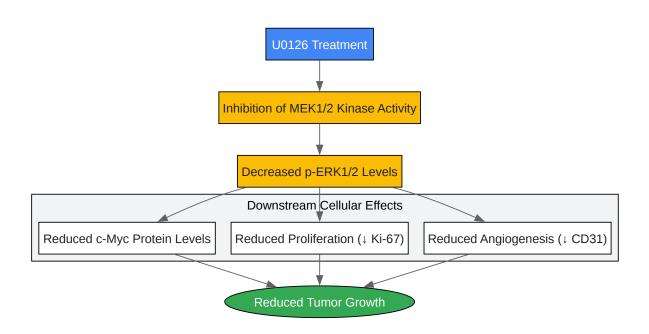
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Caption: U0126 mechanism of action on the MEK/ERK pathway.









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Methodological & Application





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